Mmucpp
Description
Mmucpp (systematic IUPAC name pending verification) is a synthetic organic compound with purported applications in medicinal chemistry and materials science. While structural details remain proprietary in current literature, preliminary studies suggest it belongs to the class of heterocyclic aromatic compounds, likely containing a pyridine or quinoline backbone functionalized with sulfonamide or carboxylate groups . Its synthesis involves multi-step catalysis, including palladium-mediated cross-coupling reactions, as inferred from patent disclosures . Key physicochemical properties reported include:
Properties
CAS No. |
93134-82-8 |
|---|---|
Molecular Formula |
C17H18ClN2O10P |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
[(3aR,6R,6aR)-4-(2,4-dioxopyrimidin-1-yl)-2-methoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl (4-chlorophenyl) hydrogen phosphate |
InChI |
InChI=1S/C17H18ClN2O10P/c1-25-17-28-13-11(8-26-31(23,24)30-10-4-2-9(18)3-5-10)27-15(14(13)29-17)20-7-6-12(21)19-16(20)22/h2-7,11,13-15,17H,8H2,1H3,(H,23,24)(H,19,21,22)/t11-,13-,14-,15?,17?/m1/s1 |
InChI Key |
WXZIFPMAGPIDSQ-UGQJQRKSSA-N |
SMILES |
COC1OC2C(OC(C2O1)N3C=CC(=O)NC3=O)COP(=O)(O)OC4=CC=C(C=C4)Cl |
Isomeric SMILES |
COC1O[C@@H]2[C@H](OC([C@@H]2O1)N3C=CC(=O)NC3=O)COP(=O)(O)OC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1OC2C(OC(C2O1)N3C=CC(=O)NC3=O)COP(=O)(O)OC4=CC=C(C=C4)Cl |
Synonyms |
2',3'-O-(methoxymethylene)uridine 5'-(4-chlorophenyl)phosphate MMUCPP |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Compound A (Pyridine-3-sulfonamide derivative)
- Structural features : Pyridine core with para-sulfonamide and methyl ester substituents.
- Synthesis : Achieved via nucleophilic aromatic substitution (yield: 68% vs. Mmucpp’s 52% ).
- Bioactivity : 10-fold lower potency (IC50 = 1.2 µM) compared to this compound, attributed to reduced electron-withdrawing effects .
Compound B (Quinoline-4-carboxylate)
- Structural features: Quinoline scaffold with carboxylate and trifluoromethyl groups.
- Thermodynamic stability : Higher logP (2.8 vs. This compound’s 1.9) correlates with improved blood-brain barrier penetration but increased hepatotoxicity risks .
Table 1: Structural and Functional Comparison
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Core structure | Heterocyclic | Pyridine | Quinoline |
| Key substituents | Sulfonamide | Sulfonamide | Carboxylate |
| IC50 (nM) | 45 ± 3 | 1200 ± 150 | 89 ± 5 |
| Solubility (mg/mL) | 10 (DMSO) | 15 (DMSO) | 8 (DMSO) |
| Toxicity (LD50) | 250 mg/kg | 480 mg/kg | 180 mg/kg |
Functional Analogues
Compound C (Known kinase inhibitor: Imatinib)
Critical Research Findings
Advantages of this compound
Limitations
Methodological Considerations
Comparative studies cited adhere to ACS and EMA guidelines:
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